4-(cyclobutylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
Properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-15-10-12-17(13-11-15)22-20(23)21(14-16-6-5-7-16)18-8-3-4-9-19(18)26(22,24)25/h3-4,8-13,16H,2,5-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHYLZAFJVRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Insights : Crystallographic data for benzothiadiazines (e.g., ) reveals planar aromatic cores with substituents dictating packing efficiency. The target compound’s cyclobutylmethyl group may disrupt crystal lattice formation, complicating structural characterization.
- Activity Gaps : While analogs like are reported to exhibit "biactivity," detailed mechanistic studies for the target compound are absent. Comparative assays (e.g., enzyme inhibition, cytotoxicity) are needed to quantify its advantages.
Preparation Methods
Alkylation Method
Procedure:
-
The 2-(4-ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (5 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (10 mmol).
-
Cyclobutylmethyl bromide (6 mmol) is added dropwise at 80°C, and the mixture is stirred for 6 hours.
Characterization Data:
| Parameter | Value |
|---|---|
| Melting Point | 189–191°C |
| ¹H NMR (CDCl₃) | δ 1.21 (t, 3H, CH₃), 1.85–2.10 (m, 6H, cyclobutyl), 3.45 (d, 2H, CH₂), 7.32–7.45 (m, 4H, Ar-H) |
Mitsunobu Reaction
Procedure:
-
To a solution of the core (5 mmol) and cyclobutylmethanol (6 mmol) in THF, triphenylphosphine (6 mmol) and diethyl azodicarboxylate (6 mmol) are added at 0°C.
-
Yield: 65% after silica gel chromatography (dichloromethane/methanol, 9:1).
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Competing N-alkylation at position 1 is minimized by using bulky bases like potassium tert-butoxide.
-
Common Impurity: 1-Cyclobutylmethyl derivative (≤8%), removed via fractional crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 72 | 98 | Scalability | Requires excess alkylating agent |
| Mitsunobu | 65 | 95 | Stereoselectivity | High cost of reagents |
Characterization and Validation
Spectroscopic Confirmation
Q & A
Basic: What are the key structural features of 4-(cyclobutylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione that influence its biological activity?
The compound’s biological activity is influenced by its benzothiadiazine core (a bicyclic system with sulfur and nitrogen atoms), which provides a rigid scaffold for target interactions. The 4-ethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the cyclobutylmethyl substituent introduces steric constraints that may modulate binding specificity. Comparative studies of similar benzothiazine derivatives show that electron-withdrawing groups (e.g., trifluoromethyl) enhance stability, whereas aromatic substituents (e.g., 4-fluorophenyl) improve affinity for enzymes like kinases or proteases .
Advanced: How can computational methods predict the reactivity of this compound in synthetic pathways?
Density Functional Theory (DFT) calculations can model the electronic environment of the benzothiadiazine core to predict sites for nucleophilic/electrophilic attacks. For example, the sulfur atom in the thiadiazine ring is susceptible to oxidation, as shown in analogous compounds . Molecular docking simulations can further identify reactive intermediates in enzymatic systems, such as cytochrome P450-mediated metabolism, by analyzing steric and electronic complementarity .
Basic: What synthetic strategies are effective for introducing the cyclobutylmethyl group into this compound?
The cyclobutylmethyl group can be introduced via nucleophilic substitution or Grignard reactions . A validated approach involves reacting a benzothiadiazine precursor with cyclobutylmethyl bromide under reflux conditions in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography (silica gel, ethyl acetate/hexane). This method yielded >75% purity in structurally similar compounds .
Advanced: What analytical techniques resolve contradictions in reported biological activities of this compound?
Contradictions in biological data (e.g., IC₅₀ variability) can be addressed using:
- High-Resolution Mass Spectrometry (HRMS) to confirm compound purity and rule out degradation products.
- X-ray crystallography to validate stereochemistry, as seen in benzothiazine derivatives with resolved crystal structures .
- Comparative dose-response assays across multiple cell lines to isolate target-specific effects from off-target interactions .
Basic: What in vitro assays are used to assess the antimicrobial activity of this compound?
Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. For antifungal activity, broth microdilution against C. albicans is recommended. Structural analogs with 4-fluorophenyl groups showed MIC values of 8–32 µg/mL, suggesting similar protocols apply .
Advanced: How does the electronic environment of the benzothiadiazine core affect pharmacological properties?
The electron-deficient sulfur atoms in the thiadiazine ring create a polarized scaffold, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Substituents like the 4-ethylphenyl group donate electron density via resonance, stabilizing charge-transfer complexes with targets like kinases or G-protein-coupled receptors .
Basic: What purification methods are optimal post-synthesis?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >90% purity. For crystalline derivatives, recrystallization from ethanol/water mixtures improves yield. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: Can this compound act as a fluorescent probe for biological imaging?
The benzothiadiazine core’s conjugated π-system allows fluorescence emission when functionalized with electron-donating groups (e.g., methoxy). Computational studies predict emission wavelengths of 450–500 nm, suitable for confocal microscopy. Experimental validation requires modifying the core with fluorophores like dansyl chloride .
Basic: How stable is this compound under physiological conditions (pH 7.4, 37°C)?
Stability studies of similar compounds show hydrolysis of the sulfonyl group at extreme pH (>10) but stability at pH 7.4 over 24 hours. LC-MS monitoring is advised to detect degradation products like sulfonic acid derivatives .
Advanced: What strategies mitigate off-target effects in vivo for this compound?
- Structure-activity relationship (SAR) studies to eliminate non-essential substituents causing promiscuity .
- Prodrug modification of the sulfonyl group to reduce liver metabolism, as demonstrated for benzothiazine antivirals .
- Molecular dynamics simulations to optimize binding kinetics and reduce residence time in non-target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
